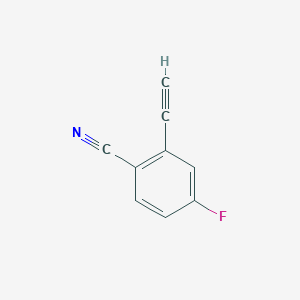

2-Ethynyl-4-fluorobenzonitrile

Description

BenchChem offers high-quality 2-Ethynyl-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSQRJLNDYLNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306356 | |

| Record name | 2-Ethynyl-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-36-1 | |

| Record name | 2-Ethynyl-4-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-4-fluorobenzonitrile: A Key Intermediate for Drug Discovery

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 2-Ethynyl-4-fluorobenzonitrile, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic importance of this molecule and provide a detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction.

Strategic Importance of 2-Ethynyl-4-fluorobenzonitrile in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1] The 4-fluorobenzonitrile moiety is a particularly interesting pharmacophore, with the nitrile group acting as a versatile hydrogen bond acceptor or a precursor for other functional groups. The addition of a 2-ethynyl group provides a reactive handle for further molecular elaboration, for instance, through "click chemistry" or as a key structural element in the synthesis of complex heterocyclic systems.

While 2-Ethynyl-4-fluorobenzonitrile is a specific and highly functionalized intermediate, its structural motifs are found in a variety of advanced therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2][3] Kinase inhibitors often rely on precisely substituted aromatic cores to achieve high potency and selectivity. The unique electronic properties conferred by the fluorine and nitrile substituents, combined with the synthetic versatility of the ethynyl group, make 2-Ethynyl-4-fluorobenzonitrile a highly sought-after intermediate in the synthesis of next-generation targeted therapies.[4]

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The most efficient and widely adopted method for the synthesis of 2-Ethynyl-4-fluorobenzonitrile is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl halide (in our case, 2-bromo-4-fluorobenzonitrile) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The desired product, 2-Ethynyl-4-fluorobenzonitrile, is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

-

Coordination: The terminal alkyne coordinates to the Cu(I) salt.

-

Acid-Base Reaction: A base, typically an amine, deprotonates the alkyne, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of the Starting Material: 2-Bromo-4-fluorobenzonitrile

A reliable supply of the starting material, 2-bromo-4-fluorobenzonitrile, is essential. This can be procured from commercial suppliers or synthesized in the laboratory. A common synthetic route involves the dehydration of 2-bromo-4-fluorobenzamide.

Experimental Protocol: Dehydration of 2-Bromo-4-fluorobenzamide

Materials:

-

2-bromo-4-fluorobenzamide

-

Trifluoroacetic anhydride

-

Pyridine (dry)

-

Diethyl ether

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-fluorobenzamide (1.0 eq) in dry pyridine under an inert atmosphere.

-

Cool the stirred solution in an ice bath.

-

Add trifluoroacetic anhydride (1.05 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the bulk of the pyridine under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by sublimation or recrystallization to afford 2-bromo-4-fluorobenzonitrile as a white solid.[7]

Sonogashira Coupling for the Synthesis of 2-Ethynyl-4-fluorobenzonitrile

The following protocol describes the synthesis of 2-Ethynyl-4-fluorobenzonitrile from 2-bromo-4-fluorobenzonitrile and ethynyltrimethylsilane, followed by in-situ deprotection of the trimethylsilyl (TMS) group.

Experimental Protocol

Materials:

-

2-bromo-4-fluorobenzonitrile

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

Caption: Workflow for the synthesis of 2-Ethynyl-4-fluorobenzonitrile.

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and freshly distilled triethylamine (TEA) (2.0 eq) via syringe.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Deprotection: Once the starting material is consumed, cool the reaction mixture to room temperature. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) and stir for 1 hour.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-Ethynyl-4-fluorobenzonitrile.

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the purity of reagents and the strict adherence to anhydrous and anaerobic conditions.

| Parameter | Value/Range | Notes |

| Scale | 1-10 mmol | The reaction can be scaled, but re-optimization may be necessary. |

| Pd Catalyst Loading | 1-5 mol% | Higher loadings may be required for less reactive substrates. |

| Cu(I) Co-catalyst Loading | 2-10 mol% | Essential for efficient transmetalation. |

| Reaction Temperature | 25-70 °C | Higher temperatures can lead to side reactions. |

| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS for completion. |

| Typical Yield | 70-90% | Highly dependent on reaction conditions and purification. |

Characterization Data:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.7-7.8 (m, 1H), 7.3-7.4 (m, 2H), 3.4 (s, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.1 (d, J=255.5 Hz), 134.8 (d, J=9.1 Hz), 120.2 (d, J=22.2 Hz), 117.8 (d, J=3.0 Hz), 116.3, 112.4 (d, J=22.2 Hz), 82.1, 79.9.

-

IR (KBr, cm⁻¹): ~3300 (C≡C-H stretch), ~2220 (C≡N stretch), ~2100 (C≡C stretch).

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen. All steps should be performed under an inert atmosphere of argon or nitrogen.

-

Reagent Handling:

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood.

-

Copper(I) Iodide: CuI is light-sensitive and should be stored accordingly.

-

Triethylamine and Pyridine: These are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

-

Trifluoroacetic Anhydride: This is a highly corrosive and moisture-sensitive reagent.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 2-Ethynyl-4-fluorobenzonitrile via the Sonogashira cross-coupling reaction is a robust and efficient method for producing this valuable intermediate. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful synthesis. The strategic importance of this molecule in the development of novel therapeutics, particularly kinase inhibitors, ensures that its synthesis will remain a topic of interest for researchers and drug development professionals.

References

-

PrepChem. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]

- Google Patents. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.

- Google Patents. EP3404032B1 - Process for making benzoxazepin compounds.

-

National Center for Biotechnology Information. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Available from: [Link]

- Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.

-

ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

-

National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Bromo-4-fluorobenzonitrile in Custom Synthesis Projects. Available from: [Link]

-

ResearchGate. Conditions optimization for the double Sonogashira coupling. Available from: [Link]

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

-

ResearchGate. 2-Bromo-4-methylbenzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

-

National Center for Biotechnology Information. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Available from: [Link]

-

PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. Available from: [Link]

-

ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Available from: [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Introduction: A Trifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide to 2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1)

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, functionalized building blocks is insatiable. 2-Ethynyl-4-fluorobenzonitrile is a notable reagent that, despite its limited characterization in public literature, presents significant strategic value. Its structure uniquely combines three critical pharmacophores on a single aromatic scaffold: a terminal alkyne, a nitrile group, and a fluorine substituent. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its key reactive potential, and best practices for its application in a research setting.

The strategic placement of these functional groups offers researchers a powerful tool for molecular design:

-

The Terminal Alkyne: Serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] These reactions are foundational for constructing complex molecular architectures.

-

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] Its position para to the nitrile group influences the electronic character of the entire ring system.

-

The Benzonitrile Moiety: This group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor.[4] Furthermore, the nitrile is a stable precursor that can be readily transformed into other essential functionalities, including amines, amides, and carboxylic acids, expanding its synthetic utility.

This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic potential of 2-Ethynyl-4-fluorobenzonitrile.

Section 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-Ethynyl-4-fluorobenzonitrile is not widely published, its fundamental properties can be compiled from supplier technical data. Spectroscopic characteristics can be reliably predicted based on its structure and analysis of analogous compounds.

Core Properties

The known physicochemical properties are summarized below. Researchers should note that properties such as melting point, boiling point, and solubility have not been formally reported in peer-reviewed literature and should be determined experimentally.

| Property | Value | Source |

| CAS Number | 1208076-36-1 | [5][6][7] |

| Molecular Formula | C₉H₄FN | [5] |

| Molecular Weight | 145.14 g/mol | |

| Physical Form | Solid | [5] |

| Reported Purity | ≥98% | [5] |

| InChI Key | OLSQRJLNDYLNHL-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Predicted Spectroscopic Signature

The following represents the expected spectroscopic data for analytical confirmation of 2-Ethynyl-4-fluorobenzonitrile.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region and one in the acetylenic region. Based on analogous structures like 2-fluorobenzonitrile, the aromatic protons will exhibit complex splitting due to both H-H and H-F coupling.[8]

-

~3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (C≡C-H ).

-

~7.3-7.8 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The proton ortho to the fluorine will likely appear as a triplet of doublets, while the others will be complex doublets of doublets.

-

-

¹³C NMR: The carbon spectrum will be characterized by nine distinct signals. Carbons bearing or adjacent to the fluorine atom will exhibit significant C-F coupling constants.

-

~80 ppm & ~82 ppm: Two signals for the acetylenic carbons (C ≡C -H).

-

~117 ppm: Signal for the nitrile carbon (C ≡N).

-

~110-140 ppm: Six signals in the aromatic region, with the carbon attached to fluorine showing a large one-bond coupling constant (¹Jc-f > 240 Hz).

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons. Based on data for p-fluorobenzonitrile, the shift would be in the range of -90 to -115 ppm relative to CFCl₃.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic, high-intensity peaks that are diagnostic for the key functional groups.

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2230 cm⁻¹ (strong): C≡N stretch of the nitrile group.

-

~2110 cm⁻¹ (sharp, medium): C≡C stretch of the alkyne.

-

~1250 cm⁻¹ (strong): C-F stretch.

-

Section 2: Proposed Synthesis and Purification Workflow

A robust and scalable synthesis of 2-Ethynyl-4-fluorobenzonitrile can be logically designed via a Sonogashira cross-coupling reaction. This approach involves coupling a suitable halogenated precursor with a protected terminal alkyne, followed by a deprotection step.

Synthetic Strategy Overview

The most direct synthetic route utilizes the commercially available 2-bromo-4-fluorobenzonitrile as the starting material. This aryl bromide is coupled with (trimethylsilyl)acetylene (TMSA) , which serves as a stable and easy-to-handle source of the ethynyl group. The reaction is catalyzed by a palladium-copper system. The resulting silyl-protected intermediate is then readily deprotected under mild basic conditions to yield the final product.

Caption: Proposed two-step synthesis of 2-Ethynyl-4-fluorobenzonitrile.

Detailed Experimental Protocol (Proposed)

Causality Statement: This protocol is based on well-established Sonogashira coupling and silyl deprotection methodologies.[10][11] The choice of Pd(PPh₃)₄ and CuI is standard for activating the aryl halide and alkyne, respectively.[12] Triethylamine (Et₃N) serves as both the base and a solvent, while THF is used to ensure solubility of all reactants. Methanolic potassium carbonate is a mild and effective reagent for cleaving the silicon-carbon bond without affecting the other functional groups.

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile

-

To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

-

Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

-

Add anhydrous, degassed THF (5 mL per mmol of aryl bromide) and anhydrous, degassed triethylamine (3 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir under a positive pressure of nitrogen. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.

Step 2: Deprotection to 2-Ethynyl-4-fluorobenzonitrile

-

Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol (10 mL per mmol).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-Ethynyl-4-fluorobenzonitrile, typically as a solid. Further purification can be achieved by recrystallization if necessary.

Section 3: Key Reactions and Applications in Drug Development

The true value of 2-Ethynyl-4-fluorobenzonitrile lies in its capacity to undergo a variety of selective chemical transformations, making it a powerful node for building molecular complexity.

Caption: Key synthetic transformations of 2-Ethynyl-4-fluorobenzonitrile.

Sonogashira Cross-Coupling Reactions

This is the cornerstone application, where the molecule acts as the terminal alkyne partner to couple with various aryl or vinyl halides (or triflates). This reaction forms a new C(sp)-C(sp²) bond, creating conjugated systems prevalent in materials science and as core scaffolds in pharmaceuticals.[2][13]

Generic Protocol: Coupling with an Aryl Iodide

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl iodide (1.0 eq), 2-Ethynyl-4-fluorobenzonitrile (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.

-

Workup involves filtering the reaction mixture through Celite, removing the solvent in vacuo, and purifying the resulting diarylacetylene product by column chromatography.

The mechanism proceeds via two interconnected catalytic cycles involving palladium and copper.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal substrate for "click chemistry," reacting efficiently with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally reliable and biocompatible, making it a favorite in drug discovery for linking molecular fragments.

Generic Protocol: Triazole Formation

-

Dissolve 2-Ethynyl-4-fluorobenzonitrile (1.0 eq) and the desired organic azide (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

-

Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Upon completion, the product can be isolated by extraction or filtration, followed by purification via chromatography or recrystallization.

Nitrile Group Transformations

The nitrile group offers a gateway to other functionalities. It can be hydrolyzed to a primary amide (using basic peroxide) or further to a carboxylic acid under more forcing acidic or basic conditions. Alternatively, it can be reduced to a primary amine using powerful reducing agents like LiAlH₄ or via catalytic hydrogenation (e.g., H₂/Raney Ni). These transformations dramatically increase the synthetic possibilities, allowing the introduction of key hydrogen bond donors and acceptors or basic centers for salt formation.

Section 4: Safety and Handling

2-Ethynyl-4-fluorobenzonitrile is a research chemical with significant potential hazards. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: Supplier Safety Data Sheet[5]

Handling and Storage:

-

Avoid Inhalation, Ingestion, and Skin Contact: Handle as a toxic substance. Avoid creating dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.

Conclusion

2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1) is a strategically designed synthetic building block with immense potential for the construction of novel, complex molecules. While its own experimental characterization is sparse, its value is derived from the reliable and predictable reactivity of its three core functional groups. By leveraging well-established protocols for Sonogashira coupling, click chemistry, and nitrile transformations, researchers can efficiently incorporate this versatile scaffold into discovery programs for new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory when handling this potent research chemical.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

- Künzler, S., Rathjen, S., Merk, A., & Müller, T. (2019). An Experimental Acidity Scale for Intramolecularly Stabilized Silyl Lewis Acids. Chemistry – A European Journal, 25(64), 14598-14609.

- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Fluorobenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Ethynyl-4-fluorobenzonitrile | 1208076-36-1 [sigmaaldrich.com]

- 6. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

- 7. 1208076-36-1|2-Ethynyl-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 8. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. depts.washington.edu [depts.washington.edu]

Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) spectroscopic data for 2-Ethynyl-4-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of published, fully assigned spectra, this document leverages foundational NMR principles and comparative data from analogous structures to predict the ¹H, ¹³C, and ¹⁹F NMR spectral characteristics. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and analysis of high-quality NMR data, designed for researchers, scientists, and drug development professionals. The methodologies and predictive analyses herein serve as a framework for the structural elucidation and quality control of this and structurally related molecules.

Introduction and Molecular Context

2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1) is a polyfunctional aromatic molecule incorporating three key functional groups: a nitrile (-C≡N), a fluorine atom (-F), and an ethynyl group (-C≡CH).[1] Each of these substituents imparts distinct electronic and steric properties that influence the molecule's overall reactivity and create a unique spectroscopic fingerprint. The nitrile and fluorine are strongly electron-withdrawing groups, which significantly deshield the aromatic ring. The ethynyl group introduces magnetic anisotropy that further influences the chemical environment of nearby nuclei.

Accurate structural verification is paramount in any chemical synthesis or drug development pipeline. NMR spectroscopy stands as the primary analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a predictive blueprint for the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Ethynyl-4-fluorobenzonitrile, explaining the causal relationships between the molecular structure and the expected spectral parameters.

Predicted NMR Spectroscopic Data

The predictions for chemical shifts (δ) and coupling constants (J) are based on established substituent effects and analysis of spectral data for similar compounds such as 4-fluorobenzonitrile, 2-fluorobenzonitrile, and other substituted aromatics.[2][3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following numbering scheme is used for 2-Ethynyl-4-fluorobenzonitrile.

Figure 1: Molecular Structure of 2-Ethynyl-4-fluorobenzonitrile with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the acetylenic proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H6 | 7.80 - 7.90 | d | ³J(H6-H5) ≈ 8.5 | Ortho to the electron-withdrawing nitrile group, leading to significant deshielding. Coupled only to H5. |

| H5 | 7.45 - 7.55 | dd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F4) ≈ 5.0 | Ortho to the fluorine, showing coupling to both H6 (ortho) and F4 (meta). |

| H3 | 7.30 - 7.40 | dd | ³J(H3-F4) ≈ 8.0-9.0, ⁴J(H3-H5) ≈ 2.5 | Ortho to the ethynyl group and meta to the nitrile. Exhibits large ortho-coupling to fluorine and smaller meta-coupling to H5. |

| H10 (Ethynyl-H) | 3.40 - 3.50 | s | - | The acetylenic proton is a sharp singlet, shifted downfield due to the aromatic ring's influence. |

Causality behind Predictions: The chemical shifts are governed by the electronic environment. The -CN group at C1 strongly deshields the ortho proton H6. The fluorine at C4 deshields adjacent protons but also introduces characteristic H-F couplings. The predicted coupling constants are typical for aromatic systems, with ³J (ortho) > ⁴J (meta).[5] The through-space interaction and anisotropic effect of the ethynyl group at C2 will influence H3 most significantly.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine signals, as all carbon atoms are in unique chemical environments. The carbon signals will show splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C4 | 165 - 168 | d | ¹J(C4-F4) ≈ 250-260 | Directly bonded to fluorine, resulting in a very large one-bond coupling constant and significant deshielding. |

| C6 | 134 - 136 | d | ³J(C6-F4) ≈ 3-5 | Influenced by the nitrile group. Shows small three-bond coupling to fluorine. |

| C5 | 130 - 132 | d | ²J(C5-F4) ≈ 20-25 | Ortho to fluorine, exhibiting a characteristic two-bond C-F coupling. |

| C2 | 125 - 128 | d | ³J(C2-F4) ≈ 3-5 | Carbon bearing the ethynyl group. Shows small three-bond coupling to fluorine. |

| C-CN | 116 - 118 | s | - | Quaternary carbon of the nitrile group. Typically appears in this region.[6] |

| C3 | 115 - 117 | d | ²J(C3-F4) ≈ 20-25 | Shielded by the ethynyl group and ortho to fluorine, showing a two-bond C-F coupling. |

| C1 | 110 - 113 | d | ⁴J(C1-F4) ≈ 1-3 | Quaternary carbon attached to the nitrile, expected to be significantly upfield. |

| C-≡CH | 85 - 88 | s | - | sp-hybridized carbon attached to the ring. |

| -C≡CH | 80 - 83 | s | - | Terminal sp-hybridized carbon of the alkyne. |

Causality behind Predictions: The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the atoms, with ¹J >> ²J > ³J.[5] The chemical shift of C4 is dramatically shifted downfield due to the high electronegativity of the attached fluorine. The nitrile carbon (C1) is typically found further upfield than the aromatic C-H carbons.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a highly specific signal for the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃)

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|

| F4 | -105 to -115 | ddd | ³J(F4-H3) ≈ 8.0-9.0, ⁴J(F4-H5) ≈ 5.0, ⁵J(F4-H6) ≈ 1-2 | The chemical shift is typical for an aryl fluoride.[7][8] The signal will be split by the three aromatic protons it couples to, with the largest coupling to the ortho proton H3. |

Causality behind Predictions: The chemical shift of fluorine is highly sensitive to its electronic environment. The multiplet structure arises from through-bond couplings to the aromatic protons. The expected pattern is a doublet of doublets of doublets (ddd), which provides definitive confirmation of the substitution pattern.

Figure 2: Key predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Recommended Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of 2-Ethynyl-4-fluorobenzonitrile.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[9][10] If solubility is an issue, deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that chemical shifts are solvent-dependent.[11][12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent if not already present. TMS serves as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR spectra.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition

-

Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent residual peak.

¹H NMR Acquisition:

-

Experiment: Standard one-pulse (zg30) experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans: 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

¹⁹F NMR Acquisition:

-

Experiment: Standard one-pulse experiment, typically without proton decoupling to observe H-F couplings.

-

Spectral Width: ~200 ppm.

-

Referencing: Reference the spectrum relative to an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard if available.[7]

-

Number of Scans: 16-64 scans. ¹⁹F is a high-sensitivity nucleus.[13]

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃: δ = 77.16 ppm).

-

Integration: Integrate the ¹H signals to determine the relative proton ratios.

-

Peak Picking & Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals in the ¹H, ¹³C, and ¹⁹F spectra. Compare these experimental values with the predicted data to confirm the structure.

Figure 3: Workflow for NMR-based structural verification.

Conclusion

This guide provides a detailed, predictive framework for the NMR spectroscopic analysis of 2-Ethynyl-4-fluorobenzonitrile. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a powerful and definitive method for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants detailed in this document serve as a benchmark for researchers. By following the outlined experimental protocol, scientists can acquire high-fidelity data, enabling confident structural assignment and ensuring the purity and identity of this compound in research and development settings.

References

- Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.

- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (n.d.). Supplementary Information - The Royal Society of Chemistry.

- Kumar, A. P., et al. (n.d.). Vibrational analysis of substituted benzonitriles. I. Vibrational spectra, normal coordinate analysis and transferability of force constants of monohalogenated benzonitriles. Semantic Scholar.

- (n.d.). Supporting Information for - The Royal Society of Chemistry.

- (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Semantic Scholar.

- Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics (A&A).

- (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT.

- (n.d.). Electronic Supplementary Information - The Royal Society of Chemistry.

- ChemicalBook. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- University of California, Santa Barbara. 19F NMR Reference Standards.

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information - Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry.

- (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).

- Sigma-Aldrich. 2-Ethynyl-4-fluorobenzonitrile.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- PubChem. 4-Fluorobenzonitrile.

- ChemicalBook. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum.

- BLD Pharm. 1208076-36-1|2-Ethynyl-4-fluorobenzonitrile.

- Sigma-Aldrich. 2-Ethynyl-4-fluorobenzonitrile | 1208076-36-1.

- (n.d.). 19Flourine NMR.

- Eurisotop. NMR Solvent data chart.

- ChemicalBook. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum.

- Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- (n.d.). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate.

- (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- ChemicalBook. 4-Fluorobenzonitrile | 1194-02-1.

- (n.d.). Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4.

- Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.

Sources

- 1. 1208076-36-1|2-Ethynyl-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. eurisotop.com [eurisotop.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. paulussegroup.com [paulussegroup.com]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

Characterization of 2-Ethynyl-4-fluorobenzonitrile: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive characterization of 2-Ethynyl-4-fluorobenzonitrile, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol for its preparation via a Sonogashira coupling reaction. A thorough analysis of its spectroscopic and physical properties is presented, supported by predictive data and comparisons with analogous structures. Furthermore, this guide discusses the compound's reactivity and potential applications, offering valuable insights for researchers engaged in the development of novel chemical entities.

Introduction

2-Ethynyl-4-fluorobenzonitrile (CAS No. 1208076-36-1) is a strategically important synthetic intermediate. Its trifunctional nature, featuring a terminal alkyne, a nitrile group, and a fluorine atom on a benzene ring, offers multiple avenues for chemical modification. The ethynyl group is a versatile handle for click chemistry and further cross-coupling reactions, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the fluorine atom can modulate the compound's electronic properties and metabolic stability. These features make 2-Ethynyl-4-fluorobenzonitrile a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide serves as a detailed resource for the synthesis, characterization, and utilization of this compound.

Synthesis of 2-Ethynyl-4-fluorobenzonitrile

The most direct and efficient method for the synthesis of 2-Ethynyl-4-fluorobenzonitrile is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the readily available precursor, 2-bromo-4-fluorobenzonitrile, is coupled with a protected or unprotected acetylene source. A common and effective strategy involves the use of trimethylsilylacetylene, followed by a straightforward deprotection step.

Synthesis of the Precursor: 2-Bromo-4-fluorobenzonitrile

The necessary starting material, 2-bromo-4-fluorobenzonitrile, can be synthesized from 2-bromo-4-fluorobenzamide. The dehydration of the amide to the nitrile is efficiently achieved using a dehydrating agent such as trifluoroacetic anhydride in pyridine.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzonitrile

-

Materials:

-

2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol)

-

Trifluoroacetic anhydride (11.2 g, 0.0525 mol)

-

Dry pyridine (50 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-fluorobenzamide in dry pyridine.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic anhydride dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the bulk of the pyridine under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the ethereal layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the solid by sublimation at 55 °C and 0.05 mm to afford 2-bromo-4-fluorobenzonitrile as white crystals.[2]

-

-

Expected Outcome:

-

Yield: High

-

Melting Point: 75-76.5 °C[2]

-

Sonogashira Coupling and Deprotection

The Sonogashira coupling of 2-bromo-4-fluorobenzonitrile with trimethylsilylacetylene is a reliable method to introduce the ethynyl group. This is typically followed by a simple deprotection step to yield the final product.

Experimental Protocol: Synthesis of 2-Ethynyl-4-fluorobenzonitrile

-

Materials:

-

2-bromo-4-fluorobenzonitrile (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous, 2.0 equiv)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-fluorobenzonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous and degassed THF and triethylamine via syringe.

-

Add trimethylsilylacetylene dropwise to the stirred reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the coupling reaction, cool the mixture to 0 °C and add the TBAF solution dropwise.

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Ethynyl-4-fluorobenzonitrile.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway to 2-Ethynyl-4-fluorobenzonitrile.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 2-Ethynyl-4-fluorobenzonitrile is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Ethynyl-4-fluorobenzonitrile

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₉H₄FN | - |

| Molecular Weight | 145.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | [3] |

| Storage | Store under an inert atmosphere at 2-8 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-Ethynyl-4-fluorobenzonitrile are predicted to show characteristic signals for the aromatic protons, the acetylenic proton, and the carbon atoms of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for 2-Ethynyl-4-fluorobenzonitrile (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.7 - 7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ~ 7.4 - 7.5 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 8.5 | H-3 |

| ~ 7.2 - 7.3 | ddd | J(H,H) ≈ 8.5, 2.5, J(H,F) ≈ 8.5 | H-5 |

| ~ 3.4 | s | - | C≡C-H |

Justification: The chemical shifts and coupling patterns of the aromatic protons are predicted based on the substitution pattern and the known effects of the cyano, ethynyl, and fluoro groups. The acetylenic proton is expected to appear as a singlet in the range of 3-3.5 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Ethynyl-4-fluorobenzonitrile (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 (d, ¹J(C,F) ≈ 255 Hz) | C-4 |

| ~ 135 (d, ³J(C,F) ≈ 9 Hz) | C-6 |

| ~ 120 (d, ²J(C,F) ≈ 22 Hz) | C-5 |

| ~ 118 (d, ²J(C,F) ≈ 22 Hz) | C-3 |

| ~ 116 | C≡N |

| ~ 115 (d, ³J(C,F) ≈ 4 Hz) | C-2 |

| ~ 110 | C-1 |

| ~ 82 | -C≡CH |

| ~ 80 | -C≡CH |

Justification: The chemical shifts of the aromatic carbons are predicted based on additive rules and the significant C-F coupling constants are estimated from data for similar fluorinated aromatic compounds. The carbons of the nitrile and alkyne groups are expected in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethynyl-4-fluorobenzonitrile will exhibit characteristic absorption bands for the alkyne and nitrile functional groups.

Table 4: Predicted FT-IR Spectral Data for 2-Ethynyl-4-fluorobenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, sharp | ≡C-H stretch |

| ~ 2230 | Strong, sharp | C≡N stretch |

| ~ 2110 | Medium, sharp | C≡C stretch |

| ~ 1600, 1500, 1450 | Medium to strong | C=C aromatic ring stretches |

| ~ 1250 | Strong | C-F stretch |

Justification: The positions of these bands are based on well-established correlation tables for IR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of 2-Ethynyl-4-fluorobenzonitrile is expected to show a prominent molecular ion peak.

Table 5: Predicted Mass Spectrometry Data for 2-Ethynyl-4-fluorobenzonitrile

| m/z | Interpretation |

| 145 | [M]⁺, Molecular ion |

| 120 | [M-CN]⁺ |

| 119 | [M-C₂H₂]⁺ |

Justification: The fragmentation pattern is predicted based on the stability of the aromatic ring and the likely loss of the nitrile and acetylene fragments.

Chemical Reactivity and Potential Applications

2-Ethynyl-4-fluorobenzonitrile is a versatile building block due to the presence of three distinct reactive sites.

Reactivity Profile Diagram

Caption: Reactivity profile of 2-Ethynyl-4-fluorobenzonitrile.

-

The Ethynyl Group: This terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of triazole-containing molecules. It can also participate in further Sonogashira couplings to build more complex conjugated systems.

-

The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride, providing a key vector for further functionalization.

-

The Fluoroaromatic System: The fluorine atom, activated by the electron-withdrawing nitrile group, can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles, allowing for the introduction of a wide range of substituents at the 4-position.

These diverse reaction possibilities make 2-Ethynyl-4-fluorobenzonitrile a highly valuable intermediate in the synthesis of:

-

Pharmaceuticals: As a scaffold for building complex molecules with potential biological activity.

-

Agrochemicals: For the development of new pesticides and herbicides.

-

Organic Materials: As a monomer or building block for polymers with interesting electronic or optical properties.

Safety Information

2-Ethynyl-4-fluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

2-Ethynyl-4-fluorobenzonitrile is a highly versatile and valuable synthetic intermediate. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity. The detailed synthetic protocols and predicted spectroscopic data offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies. The diverse reactivity of its functional groups opens up a wide array of possibilities for the creation of novel molecules with potential applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. (n.d.). Retrieved from [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? (2016, September 3). ResearchGate. Retrieved from [Link]

- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.

- Process for the preparation of 2-fluorobenzonitrile from saccharin. (n.d.). Google Patents.

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. (2001, August 22). MDPI. Retrieved from [Link]

-

Need Korean to English translation for this Sonogashira coupling conditions and subsequent deprotection-- Thanks in advance. (2021, August 26). Reddit. Retrieved from [Link]

-

Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson. Retrieved from [Link]

-

4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.

- PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. (n.d.). Google Patents.

Sources

"2-Ethynyl-4-fluorobenzonitrile chemical structure and properties"

An In-Depth Technical Guide to 2-Ethynyl-4-fluorobenzonitrile

Introduction: A Versatile Building Block for Modern Chemistry

2-Ethynyl-4-fluorobenzonitrile is a trifunctional aromatic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive ethynyl group, a strategically placed fluorine atom, and a versatile nitrile moiety, offers chemists a powerful scaffold for constructing complex molecular architectures. The interplay of these functional groups provides multiple avenues for synthetic modification, making it an invaluable intermediate in the development of novel therapeutics and advanced materials. This guide provides an in-depth analysis of its chemical structure, properties, a validated synthetic protocol, and its applications, designed for researchers and drug development professionals.

Core Chemical Structure and Physicochemical Properties

The unique arrangement of the ethynyl, fluoro, and cyano groups on the benzene ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring and the acidity of the acetylenic proton.

Caption: Chemical Structure of 2-Ethynyl-4-fluorobenzonitrile.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is critical for designing reaction conditions, purification procedures, and for its proper storage.

| Property | Value | Source |

| CAS Number | 1208076-36-1 | |

| Molecular Formula | C₉H₄FN | |

| Molecular Weight | 145.14 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | OLSQRJLNDYLNHL-UHFFFAOYSA-N | |

| SMILES | C(#CC1=C(C=C(F)C=C1)C#N) |

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-Ethynyl-4-fluorobenzonitrile is most reliably achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The protocol below uses the readily available 2-Bromo-4-fluorobenzonitrile as the starting material.

Rationale for Experimental Design:

-

Precursor Selection: 2-Bromo-4-fluorobenzonitrile is an ideal precursor. The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating the catalytic cycle. The other functional groups (nitrile, fluorine) are stable under these conditions.[1]

-

Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The TMS group protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. This protecting group is easily removed in a subsequent step.

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne, accelerating the reaction.

-

Base and Solvent: A mild base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen bromide formed during the reaction and to deprotonate the alkyne in situ. It often serves as the solvent as well.

Caption: Synthetic workflow for 2-Ethynyl-4-fluorobenzonitrile.

Step-by-Step Experimental Methodology:

Step 1: Sonogashira Coupling

-

To a dry, nitrogen-flushed round-bottom flask, add 2-Bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine (TEA) to dissolve the solids, typically to a concentration of 0.1-0.2 M relative to the starting bromide.

-

To this stirring solution, add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

Step 2: TMS Deprotection

-

Dissolve the purified TMS-protected intermediate from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Stir the mixture at room temperature and monitor by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).

-

Once complete, neutralize the mixture with 1M HCl (aq) and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield pure 2-Ethynyl-4-fluorobenzonitrile.

Applications in Research and Drug Development

The strategic placement of three distinct functional groups makes 2-Ethynyl-4-fluorobenzonitrile a highly sought-after building block.

-

Medicinal Chemistry and Drug Discovery:

-

Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors. The ethynyl group can form crucial hydrogen bonds or covalent linkages within the ATP-binding pocket of kinases. This moiety is a key feature in intermediates for irreversible tyrosine kinase inhibitors used in cancer therapy.[2]

-

Bioisosteric Replacement: The nitrile group is a well-established bioisostere for carbonyl groups and can participate in important hydrogen bonding interactions with protein targets.[3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[4]

-

Click Chemistry: The terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds, facilitating the rapid generation of compound libraries for screening.[5]

-

-

Materials Science:

-

Polymer Synthesis: Aryl rings bearing ethynyl groups are valuable monomers for creating porous organic polymers (POPs) and other functional materials with unique electronic and mechanical properties.[6]

-

Organic Electronics: The compound can serve as a building block for organic semiconductors and dyes, where the conjugated system and the polar nitrile group can be exploited to tune electronic properties.[6]

-

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: 2-Ethynyl-4-fluorobenzonitrile and its structural analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

2-Ethynyl-4-fluorobenzonitrile is more than just a chemical intermediate; it is a molecular tool that empowers innovation. Its trifunctional nature provides a platform for orthogonal chemical modifications, enabling the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers a scaffold to probe biological systems and develop next-generation therapeutics. For materials scientists, it provides a monomer for creating novel polymers with tailored properties. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential.

References

-

Chem-Impex. (n.d.). 2-(Bromomethyl)-4-fluorobenzonitrile. Retrieved from [Link]

-

Amadis Chemical. (n.d.). Exploring 4-Fluorobenzonitrile: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Fluorobenzonitrile CAS#: 1194-02-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectral data of compounds 2-4. Retrieved from [Link]

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Liu, Z., et al. (2020). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synquestlabs.com [synquestlabs.com]

"solubility and stability of 2-Ethynyl-4-fluorobenzonitrile"

An In-depth Technical Guide to the Solubility and Stability of 2-Ethynyl-4-fluorobenzonitrile

Introduction

2-Ethynyl-4-fluorobenzonitrile is a substituted aromatic compound that incorporates three key functional groups: a nitrile, a fluorine atom, and an ethynyl group. This unique combination makes it a potentially valuable building block for medicinal chemistry and materials science. Fluorinated aromatic scaffolds are of significant interest in drug discovery as the inclusion of fluorine can modulate critical properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, the ethynyl group is a versatile handle for further chemical modification, including click chemistry and cross-coupling reactions, while the benzonitrile moiety is a common feature in many bioactive molecules.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the core physicochemical properties of 2-Ethynyl-4-fluorobenzonitrile. As specific experimental data for this compound is limited in public literature, this guide establishes a predictive profile based on the well-understood chemistry of its constituent functional groups. Critically, it provides detailed, field-proven experimental protocols to enable researchers to determine its solubility and stability, ensuring the generation of reliable data for project advancement.

Section 1: Physicochemical Profile and Predicted Solubility

A foundational understanding of a compound's physical properties is essential for its application. The structure of 2-Ethynyl-4-fluorobenzonitrile dictates its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1208076-36-1 | [1][2][3] |

| Molecular Formula | C₉H₄FN | [2] |

| Molecular Weight | 145.14 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Recommended Storage | Inert atmosphere, 2-8°C | [2][3] |

Influence of Functional Groups on Solubility

The principle of "like dissolves like" governs solubility, which is a balance between a molecule's polar and non-polar characteristics.[4]

-

Benzene Ring : The core aromatic ring is non-polar and hydrophobic, suggesting poor solubility in aqueous media.

-

Nitrile Group (-C≡N) : This group is polar and can act as a hydrogen bond acceptor, which can offer a minor contribution to aqueous solubility.[5]

-

Fluorine Atom (-F) : While highly electronegative, a single fluorine atom typically increases the overall lipophilicity (hydrophobicity) of an aromatic molecule, which would further decrease its solubility in water.

-

Ethynyl Group (-C≡CH) : This group is largely non-polar, contributing to the molecule's hydrophobic character.

Based on this analysis, 2-Ethynyl-4-fluorobenzonitrile is predicted to have low solubility in polar, protic solvents like water and higher solubility in organic solvents.

Predicted Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Justification |

| Water | Polar, Protic | Very Low | The large, non-polar aromatic structure dominates over the weak polar contribution of the nitrile group. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Low | Similar to water; the compound lacks strongly ionizable groups that would enhance solubility at physiological pH. |

| Ethanol | Polar, Protic | Moderate | The ethyl group provides some non-polar character, allowing for better interaction with the aromatic ring than water alone. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar, Aprotic | High | A common ether-based solvent effective for dissolving moderately polar and non-polar organic solids. |

| Dichloromethane (DCM) | Non-polar | High | The compound's overall hydrophobic character suggests good solubility in chlorinated solvents. |

| Acetonitrile | Polar, Aprotic | Moderate to High | Often used in chromatography, it should effectively solvate the molecule. |

Section 2: Experimental Determination of Solubility

While predictions are useful, experimental determination is critical. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[6]

-

Kinetic Solubility : Measures the concentration of a compound before it starts to precipitate from a solution that is rapidly prepared, typically by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput measurement used in early discovery to flag potential issues.[7][8]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of a compound, where an excess of the solid material has been equilibrated with the solvent for an extended period. It is the gold-standard measurement used in later-stage development.[9][10]

Protocol 2.1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method rapidly assesses the point at which the compound precipitates from an aqueous buffer, measured by light scattering.

Causality: This assay is chosen for initial screening due to its high speed and minimal compound requirement. It provides an early warning for compounds that are likely to have problematic solubility in biological assays which often use similar buffer systems.[7]

Methodology:

-